1-[2-(2-Methoxyethoxy)phenyl]methanamine hydrochloride is a chemical compound with the molecular formula C10H15NO2·HCl. It is characterized by the presence of a methoxyethoxy group attached to a phenyl ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
This compound is classified as an organic amine and is often used in biochemical research due to its ability to interact with various biological targets, including enzymes and receptors. Its chemical structure allows for significant versatility in chemical reactions, making it a valuable compound in synthetic organic chemistry.
The synthesis of 1-[2-(2-Methoxyethoxy)phenyl]methanamine hydrochloride typically involves several key steps:
The industrial production may involve additional purification processes to ensure high purity levels of the final product. Typical yields and conditions can vary based on the specific methods employed.
The molecular structure of 1-[2-(2-Methoxyethoxy)phenyl]methanamine hydrochloride can be represented by its canonical SMILES notation: COCCOC1=C(C=C(C=C1)CN)OC.Cl
and its InChI key: SMGKZICTZDEEMM-UHFFFAOYSA-N
.
1-[2-(2-Methoxyethoxy)phenyl]methanamine hydrochloride can participate in various chemical reactions:
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for a variety of derivatives to be synthesized.
The mechanism of action of 1-[2-(2-Methoxyethoxy)phenyl]methanamine hydrochloride involves specific binding interactions with biomolecules:
Current research indicates that this compound can modulate signaling pathways and gene expression patterns, demonstrating its potential impact on cellular metabolism.
Relevant data regarding melting point, boiling point, and density are often determined through experimental methods during synthesis and characterization phases .
1-[2-(2-Methoxyethoxy)phenyl]methanamine hydrochloride has several applications in scientific research:
This compound's unique structure and reactivity make it a valuable tool for researchers across various fields of study.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4